molecular formula C8H11ClN2O2 B13451980 Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate

Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate

Cat. No.: B13451980
M. Wt: 202.64 g/mol
InChI Key: SEJWRVLRFHQXIS-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at the 4-position, two methyl groups at the 2 and 5 positions, and a carboxylate ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate typically involves the chloromethylation of a pyrazole derivative. One common method involves the reaction of 2,5-dimethylpyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, amines, or thioethers.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chloromethyl)pyrazole-3-carboxylate
  • 2,5-Dimethylpyrazole-3-carboxylate
  • 4-(Chloromethyl)-2,5-dimethylpyrazole

Uniqueness

Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloromethyl and ester groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11ClN2O2/c1-5-6(4-9)7(8(12)13-3)11(2)10-5/h4H2,1-3H3

InChI Key

SEJWRVLRFHQXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CCl)C(=O)OC)C

Origin of Product

United States

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